molecular formula C9H6BrFN2 B1291566 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole CAS No. 474706-36-0

4-Bromo-5-(4-fluorophenyl)-1H-pyrazole

Cat. No. B1291566
M. Wt: 241.06 g/mol
InChI Key: AZTCXPPINUUHIJ-UHFFFAOYSA-N
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Description

The compound "4-Bromo-5-(4-fluorophenyl)-1H-pyrazole" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. The presence of bromo and fluoro substituents on the phenyl rings attached to the pyrazole core suggests potential for varied chemical reactivity and biological activity. The compound's structure and properties have been the subject of several studies, which have explored its molecular structure, vibrational frequencies, and potential applications in nonlinear optics and as a pharmacological agent .

Synthesis Analysis

The synthesis of vicinally disubstituted pyrazoles, such as "4-Bromo-5-(4-fluorophenyl)-1H-pyrazole," can be achieved through directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, followed by quenching with appropriate electrophiles. This method allows for regioselective metallation and subsequent substitution, providing access to a variety of substituted pyrazoles . The phenylsulphonyl group serves as a protecting group and can be removed under alkaline conditions to yield the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction analysis, revealing the geometrical parameters and conformation of the pyrazole ring and its substituents . The dihedral angles between the pyrazole ring and the attached phenyl rings indicate the degree of planarity and potential conjugation within the molecule. The presence of a disordered fluoro-substituted benzene ring in some derivatives suggests flexibility in the molecular structure .

Chemical Reactions Analysis

The reactivity of "4-Bromo-5-(4-fluorophenyl)-1H-pyrazole" can be inferred from studies on similar compounds. The presence of electronegative substituents such as bromo and fluoro groups can influence the electron density distribution within the molecule, affecting its reactivity in chemical reactions. The molecular electrostatic potential maps indicate regions of negative and positive charge, suggesting sites for electrophilic and nucleophilic attacks, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Bromo-5-(4-fluorophenyl)-1H-pyrazole" and its derivatives have been extensively studied. Vibrational spectroscopy, including FT-IR and FT-Raman, has been used to assign vibrational frequencies and analyze the bonding features of the molecule . The electronic absorption spectra and frontier molecular orbital analysis provide insights into the electronic properties, such as HOMO and LUMO energies, indicating charge transfer within the molecule . Photophysical studies have shown how the solvent polarity affects the emission spectrum, extinction coefficients, and quantum yield of the compound . Additionally, the first hyperpolarizability of these compounds has been calculated, suggesting their potential role in nonlinear optics .

Case Studies

Molecular docking studies have been conducted to explore the potential biological activity of "4-Bromo-5-(4-fluorophenyl)-1H-pyrazole" and related compounds. These studies suggest that the compounds might exhibit inhibitory activity against enzymes such as tripeptidyl peptidase II (TPII), indicating potential as anti-neoplastic agents . The specific interactions between the compound's functional groups and the active sites of the enzymes have been highlighted, with the fluorine atom and carbonyl group playing crucial roles in binding .

Scientific Research Applications

Synthesis and Crystal Structures

The compound has been synthesized through condensation reactions involving chalcones and hydrazine hydrate, with structural characterization performed via X-ray single crystal structure determination. The analysis revealed dihedral angles formed between the pyrazole and the fluoro-substituted rings, indicating molecular geometry and potential interaction sites for further chemical reactions or biological activities (Loh et al., 2013).

Antimicrobial Study

Research on derivatives of 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole showed significant biological activity. Microwave synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives demonstrated antimicrobial properties, highlighting the compound's relevance in developing new antimicrobial agents (Raval et al., 2012).

Structural and Tautomerism Studies

Investigations into the tautomerism of 4-bromo-1H-pyrazoles, including derivatives similar to 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole, have provided insights into their solid-state and solution-phase behaviors. Such studies are crucial for understanding the chemical properties and reactivity of these compounds (Trofimenko et al., 2007).

Molecular Docking and Biological Activities

The compound's derivatives have been explored for their potential as anticancer agents, demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cells. These findings suggest a promising avenue for the development of new anticancer drugs (Wang et al., 2017).

Anti-inflammatory and Antioxidant Properties

Further research has identified pyrazole derivatives as potential COX-2 inhibitors with anti-inflammatory and antioxidant properties. Molecular docking studies have confirmed their interactions with enzymes related to inflammation and breast cancer, indicating their therapeutic potential (Thangarasu et al., 2019).

properties

IUPAC Name

4-bromo-5-(4-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTCXPPINUUHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621808
Record name 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(4-fluorophenyl)-1H-pyrazole

CAS RN

474706-36-0
Record name 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474706-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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